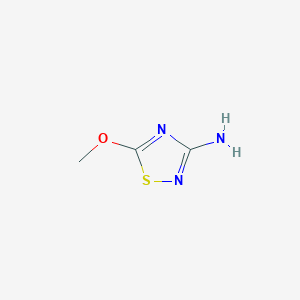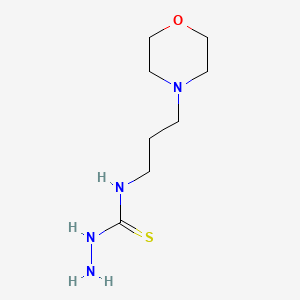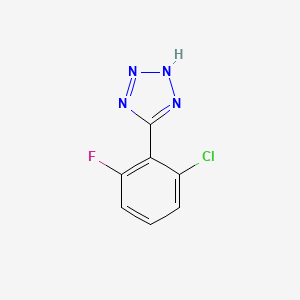
4-Chlor-2-(Trifluormethyl)benzaldehyd
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position, along with an aldehyde group at the 1-position. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzaldehyde followed by chlorination.
Direct Trifluoromethylation: Another method involves the direct trifluoromethylation of 4-chlorobenzaldehyde using reagents like trifluoromethyl iodide.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: 4-Chloro-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions at the chlorine or trifluoromethyl positions can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Chloro-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Chloro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs, especially those targeting diseases related to inflammation and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
The mode of action of 4-Chloro-2-(trifluoromethyl)benzaldehyde involves its interaction with these targets, leading to the formation of new compounds. For instance, it is used in the synthesis of diphenylthioethers . In this reaction, 4-Chloro-2-(trifluoromethyl)benzaldehyde likely interacts with a sulfur-containing compound to form the diphenylthioether.
Biochemical Pathways
Given its use in the synthesis of diphenylthioethers , it may be involved in the biochemical pathways where these compounds play a role.
Pharmacokinetics
Its physical properties such as its molecular weight (20857) and its form (colorless to light-yellow liquid or semi-solid or solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2-(trifluoromethyl)benzaldehyde’s action are largely dependent on the specific reaction it is involved in. For example, in the synthesis of diphenylthioethers, the result of its action is the formation of a new compound with potential applications in various fields .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(trifluoromethyl)benzaldehyde
4-Chloro-2-(trifluoromethyl)aniline
2-(Trifluoromethyl)benzaldehyde
Uniqueness: 4-Chloro-2-(trifluoromethyl)benzaldehyde is unique due to its specific combination of halogen and trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFINSWGYAZBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381234 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-43-4 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














